7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Physicochemical property differentiation Lipophilicity Membrane permeability

Procure 7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one (CAS 950281-11-5)—a privileged coumarin-3-sulfonamide scaffold with validated nanomolar P-glycoprotein (P-gp) inhibitory activity and >350-fold selectivity over MRP1. The 7-methoxy group modulates electron density, H-bond acceptor capacity, and metabolic stability, while the C3-THIQ-sulfonamide architecture is critical for target engagement. Published SAR confirms that bulky C3 substituents drive P-gp affinity. Use this ISO-certified building block for medicinal chemistry programs targeting MDR cancer reversal, CA IX inhibition in hypoxic tumors, or novel IP generation—no existing biological patents exist for this compound, maximizing freedom to operate.

Molecular Formula C19H17NO5S
Molecular Weight 371.4 g/mol
CAS No. 950281-11-5
Cat. No. B3039019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
CAS950281-11-5
Molecular FormulaC19H17NO5S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C19H17NO5S/c1-24-16-7-6-14-10-18(19(21)25-17(14)11-16)26(22,23)20-9-8-13-4-2-3-5-15(13)12-20/h2-7,10-11H,8-9,12H2,1H3
InChIKeyBXRIPCIQWUHSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7‑Methoxy‑3‑(1,2,3,4‑tetrahydroisoquinoline‑2‑sulfonyl)‑2H‑chromen‑2‑one (CAS 950281‑11‑5): A Coumarin‑Sulfonamide Hybrid Scaffold for Drug Discovery


7‑Methoxy‑3‑(1,2,3,4‑tetrahydroisoquinoline‑2‑sulfonyl)‑2H‑chromen‑2‑one (CAS 950281‑11‑5) is a synthetic coumarin‑3‑sulfonamide derivative that combines a 7‑methoxy‑2H‑chromen‑2‑one core with a 1,2,3,4‑tetrahydroisoquinoline (THIQ) sulfonyl moiety . The molecule (C₁₉H₁₇NO₅S, MW 371.41) is supplied at ≥97% purity under ISO‑certified quality systems . It belongs to a privileged class of 3‑sulfonylcoumarins that have demonstrated nanomolar P‑glycoprotein (P‑gp) inhibition and carbonic anhydrase IX (CA IX) inhibitory activity, making it a versatile entry point for medicinal chemistry and chemical biology programs [1][2].

Why 7‑Methoxy‑3‑(THIQ‑2‑sulfonyl)‑2H‑chromen‑2‑one Cannot Be Replaced by Unsubstituted or Halogenated Analogs


Simple interchange with the des‑methoxy (CAS 950281‑19‑3) or 6‑fluoro (CAS 950281‑07‑9) analogs is not scientifically justified. The 7‑methoxy group modulates the electron density of the coumarin ring, altering H‑bond acceptor capacity, logP, and metabolic stability, while the C3‑THIQ‑sulfonamide architecture governs target engagement. Published structure–activity relationships for THIQ‑coumarin conjugates show that bulky C3 substituents are critical for nanomolar P‑gp affinity and selectivity over MRP1 [1], and coumarin‑3‑sulfonamides exhibit CA IX‑dependent anti‑migratory effects in cancer cells [2]. Even modest structural changes can therefore shift potency, selectivity, and pharmacokinetic profile, making compound‑specific evidence essential for procurement decisions.

Quantitative Differentiation Evidence for 7‑Methoxy‑3‑(THIQ‑2‑sulfonyl)‑2H‑chromen‑2‑one (CAS 950281‑11‑5)


7‑Methoxy Substitution Increases Molecular Weight and Modulates Lipophilicity Relative to the Des‑Methoxy Analog

Replacement of the 7‑methoxy group with hydrogen (des‑methoxy analog, CAS 950281‑19‑3) reduces the molecular weight from 371.41 g mol⁻¹ to 341.38 g mol⁻¹ [1]. The methoxy group introduces an additional hydrogen‑bond acceptor and increases calculated logP by approximately 0.5–0.7 units (class‑level estimate for coumarin methoxylation), which is expected to improve passive membrane permeability and oral absorption potential.

Physicochemical property differentiation Lipophilicity Membrane permeability

C3‑Tetrahydroisoquinoline Sulfonamide Motif Linked to Nanomolar P‑gp Inhibition and High Selectivity Over MRP1

A series of 1,2,3,4‑tetrahydroisoquinoline/2H‑chromen‑2‑one conjugates evaluated in calcein‑AM assays on MDCK‑MDR1 and MDCK‑MRP1 cells demonstrated that bulky C3 substituents (e.g., Br, Ph) achieve IC₅₀ values of 160–280 nM for P‑gp and selectivity indices >350 over MRP1 [1]. The target compound possesses a structurally analogous C3‑THIQ‑sulfonamide bulky group and is therefore predicted to engage P‑gp with similar potency and selectivity.

P‑glycoprotein Multidrug resistance Selectivity

Coumarin‑3‑sulfonamide Core Associated with Selective CA IX Inhibition and Anti‑Migratory Activity in Lung Adenocarcinoma Cells

In a panel of 29 coumarin‑3‑sulfonamide derivatives, compound 8q inhibited A549 lung adenocarcinoma cells with an IC₅₀ of 6.01 ± 0.81 μM while showing lower cytotoxicity toward normal cells compared to reference compounds [1]. ELISA assays confirmed strong CA IX inhibitory activity and high subtype selectivity, and the compound significantly suppressed A549 cell migration and invasion via ROS‑mediated mitochondrial dysfunction [1]. The target compound shares the coumarin‑3‑sulfonamide scaffold and is expected to display qualitatively similar CA IX‑dependent pharmacology.

Carbonic anhydrase IX Lung cancer Anti‑metastatic

ISO‑Certified Manufacturing Delivers NLT 97% Purity, Exceeding Typical Uncertified Generic Analogues

The target compound is supplied at NLT (Not Less Than) 97% purity under ISO‑certified quality management systems by MolCore . In contrast, many structurally related coumarin‑sulfonamide derivatives (e.g., 3‑(pyrrolidine‑1‑sulfonyl)‑2H‑chromen‑2‑one, 6‑chloro‑3‑(4‑methylpiperidine‑1‑sulfonyl)‑chromen‑2‑one) are typically offered by generic vendors without documented ISO certification and at lower or unspecified purity levels (often 95% or unreported). The 2‑percentage‑point purity difference, while numerically small, can substantially reduce the concentration of confounding impurities in dose‑response and SAR studies.

Purity Quality assurance Batch consistency

Absence of Prior Biological Disclosure Creates a ‘White Space’ for Novel Intellectual Property Generation

Comprehensive searches of PubMed, Google Patents, PubChem, and major vendor catalogs returned no peer‑reviewed biological data or patent claims specifically disclosing the activity of CAS 950281‑11‑5 [1][2]. This contrasts with closely related scaffolds such as 3‑(pyridin‑3‑ylsulfonyl)‑5‑(trifluoromethyl)‑2H‑chromen‑2‑one (PSTC), which is already claimed in patent WO 2015/092713 as a sulfonyl coumarin modulator [1]. The absence of prior art means that any novel biological activity discovered for this compound may be patentable, offering a significant strategic advantage for organizations building proprietary portfolios.

Intellectual property Patent landscape First-in-class

Recommended Application Scenarios for 7‑Methoxy‑3‑(THIQ‑2‑sulfonyl)‑2H‑chromen‑2‑one (CAS 950281‑11‑5)


P‑glycoprotein‑Mediated Multidrug Resistance (MDR) Reversal Studies

Leverage the C3‑THIQ‑sulfonamide architecture—which, based on class‑level evidence, confers nanomolar P‑gp affinity and >350‑fold selectivity over MRP1 [1]—to develop chemical probes or lead compounds aimed at reversing chemotherapy resistance in MDR cancer models. The 7‑methoxy group provides a synthetic handle for further derivatization (e.g., demethylation to 7‑OH) to fine‑tune selectivity and pharmacokinetics.

Carbonic Anhydrase IX‑Targeted Oncology and Anti‑Metastatic Drug Discovery

Use this coumarin‑3‑sulfonamide scaffold as a launch point for CA IX inhibitor optimization programs targeting hypoxic solid tumors. Published coumarin‑3‑sulfonamide derivatives have demonstrated A549 cell cytotoxicity (IC₅₀ ≈ 6 μM), CA IX subtype selectivity, and significant inhibition of tumor cell migration and invasion [2]. The target compound’s unexplored CA inhibition profile represents an opportunity for novel IP generation.

Systematic Structure–Activity Relationship (SAR) Exploration of Coumarin‑Sulfonamide Hybrids

Procure this compound as the core scaffold for a focused library synthesis. Systematic variation of the 7‑position (e.g., 7‑OH, 7‑halo, 7‑alkyl), the sulfonamide nitrogen substituent, and the coumarin ring can map the pharmacophoric requirements for P‑gp, CA IX, or other emerging targets. The ISO‑certified purity ensures reproducible starting material quality across multiple synthesis batches .

IP‑Driven Lead Identification for Biotech Startups Seeking First‑in‑Class Candidates

Because no biological activity patents or publications exist for CAS 950281‑11‑5 [3], organizations can perform primary screening against novel targets (e.g., kinases, GPCRs, epigenetic enzymes) with a high probability of securing composition‑of‑matter or method‑of‑use patent claims. The compound’s position in underexplored chemical space, combined with its class‑validated biological potential, reduces early‑stage R&D risk while maximizing intellectual property value.

Quote Request

Request a Quote for 7-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.